4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol 4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13292967
InChI: InChI=1S/C24H23N3O/c1-24(2,3)17-10-8-16(9-11-17)22-26-21-7-5-4-6-20(21)23(27-22)25-18-12-14-19(28)15-13-18/h4-15,28H,1-3H3,(H,25,26,27)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
Molecular Formula: C24H23N3O
Molecular Weight: 369.5 g/mol

4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol

CAS No.:

Cat. No.: VC13292967

Molecular Formula: C24H23N3O

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol -

Specification

Molecular Formula C24H23N3O
Molecular Weight 369.5 g/mol
IUPAC Name 4-[[2-(4-tert-butylphenyl)quinazolin-4-yl]amino]phenol
Standard InChI InChI=1S/C24H23N3O/c1-24(2,3)17-10-8-16(9-11-17)22-26-21-7-5-4-6-20(21)23(27-22)25-18-12-14-19(28)15-13-18/h4-15,28H,1-3H3,(H,25,26,27)
Standard InChI Key MKWQPRFLTNWHIM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O

Introduction

Chemical Identity and Structural Features

Molecular and Computational Properties

Key physicochemical parameters derived from computational models include:

PropertyValueSource
Molecular FormulaC₂₄H₂₃N₃O
Molecular Weight369.47 g/mol
logP (Partition Coefficient)7.1954
logD (Distribution Coefficient)6.9364
Polar Surface Area45.422 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The high logP and logD values indicate significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility (logSw = -6.0054) . The polar surface area aligns with moderate bioavailability expectations for orally administered drugs .

Synthesis and Preparation

Analytical Characterization

Critical spectral identifiers include:

  • SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O.

  • InChI Key: MKWQPRFLTNWHIM-UHFFFAOYSA-N .
    These descriptors confirm the absence of stereoisomerism and aid in database searches for structural analogs.

Applications in Drug Discovery and Development

Kinase Inhibitor Design

The compound’s structure aligns with strategies to optimize water network displacement in kinase active sites. For instance:

  • High-energy water molecules in GAK’s p-loop can be displaced by lipophilic substituents, improving binding affinity .

  • Meta-methoxy groups on the aniline ring enhance selectivity over related kinases (e.g., AAK1, BMP2K) .

Structure-Activity Relationship (SAR) Optimization

Proposed modifications to enhance potency or solubility include:

  • Introducing 6-trifluoromethyl groups to modulate electron density.

  • Replacing the tert-butyl group with polar substituents (e.g., -SO₂NH₂) to improve aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator